Bisphenol A bis(diphenyl phosphate)

Descripción

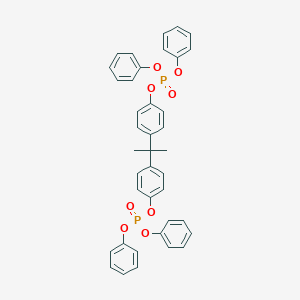

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[4-[2-(4-diphenoxyphosphoryloxyphenyl)propan-2-yl]phenyl] diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34O8P2/c1-39(2,31-23-27-37(28-24-31)46-48(40,42-33-15-7-3-8-16-33)43-34-17-9-4-10-18-34)32-25-29-38(30-26-32)47-49(41,44-35-19-11-5-12-20-35)45-36-21-13-6-14-22-36/h3-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPNUOYXSVUVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052720 | |

| Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5945-33-5 | |

| Record name | Bisphenol A bis(diphenyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A tetraphenyl diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)di-4,1-phenylene tetraphenyl diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Bisphenol A bis(diphenyl phosphate)

For Researchers, Scientists, and Drug Development Professionals

Bisphenol A bis(diphenyl phosphate) (BDP), a widely utilized halogen-free flame retardant, is crucial in enhancing the safety of various polymers. Its synthesis is a key area of interest for chemical researchers and industry professionals. This guide provides a detailed overview of the primary synthesis pathways of BDP, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathways

The industrial production of Bisphenol A bis(diphenyl phosphate) predominantly follows two main synthetic routes: a two-step process involving phosphorus oxychloride, and a transesterification process.

1. Two-Step Synthesis from Phosphorus Oxychloride

This common method involves the reaction of phosphorus oxychloride (POCl₃) with bisphenol A, followed by a reaction with phenol (B47542). The process can be catalyzed by Lewis acids such as magnesium chloride (MgCl₂) or aluminum chloride (AlCl₃)[1][2].

The initial step involves the reaction of bisphenol A with an excess of phosphorus oxychloride to form an intermediate. The subsequent step is the esterification of this intermediate with phenol to yield the final BDP product[3][4]. A significant amount of hydrogen chloride (HCl) gas is released during the reaction[2].

2. Transesterification Synthesis

An alternative "green" synthesis route involves the transesterification of triphenyl phosphate (B84403) (TPP) with bisphenol A[5][6][7][8]. This method is often catalyzed by substances like sodium phenolate[5]. The reaction is typically carried out at elevated temperatures to facilitate the removal of phenol as a byproduct[5].

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols.

Table 1: Reactant Molar Ratios and Yields

| Synthesis Method | Reactants | Molar Ratio (Reactant:Bisphenol A) | Catalyst | Yield (%) | Reference |

| Two-Step | POCl₃, Phenol | POCl₃: 3, Phenol: 4.05 | AlCl₃ | 88.7 | [1] |

| Two-Step | POCl₃, Phenol | POCl₃: 2.5-3.5 (weight ratio to total BPA) | Lewis Acid | Not Specified | [4] |

| Transesterification | Triphenyl Phosphate (TPP) | TPP: ~2.04 | Sodium Phenolate (B1203915) | 81.5 | [5] |

Table 2: Reaction Conditions

| Synthesis Method | Step | Temperature (°C) | Time (hours) | Solvent | Reference |

| Two-Step | 1 | 50 | 6 | Not Specified | [1] |

| Two-Step | 2 | 140 | 8 | Not Specified | [1] |

| Two-Step | 1 | 100-120 | 2 | Not Specified | [9] |

| Two-Step | 2 | 95-135 | 1-5 | Not Specified | [9] |

| Transesterification | - | 220-230 | 1.5 | None (Melt) | [5] |

Experimental Protocols

Protocol 1: Two-Step Synthesis using Phosphorus Oxychloride [1]

-

Step 1: In a reaction vessel, combine phosphorus oxychloride and bisphenol A in a molar ratio of 3:1. Add aluminum chloride as a catalyst, constituting 2% of the weight of bisphenol A.

-

Maintain the reaction temperature at 50°C and stir for 6 hours.

-

Step 2: Introduce phenol to the reaction mixture, with a molar ratio of 4.05 relative to the initial bisphenol A.

-

Increase the temperature to 140°C and continue the reaction for 8 hours.

-

After the reaction is complete, the crude BDP is obtained. Purification steps, such as washing and distillation, are then performed to achieve the desired purity.

Protocol 2: Transesterification Synthesis [5]

-

Heat 23.4 g (71.8 mmol) of triphenyl phosphate to approximately 70°C until a colorless solution is formed.

-

Add 10.2 g (35.2 mmol) of bisphenol AP and stir the mixture for about 1 hour.

-

Introduce 0.2 g (1.7 mmol) of sodium phenolate as a catalyst and stir for an additional 30 minutes.

-

Gradually increase the temperature to 220–230°C over 1.5 hours to distill off the phenol byproduct.

-

The resulting product is Bisphenol A bis(diphenyl phosphate) with a reported yield of 81.5%. The product may be used without further purification.

Synthesis Pathway Diagrams

References

- 1. Synthesis of Bisphenol-A Bis(Diphenyl Phosphate) Flame Retardant | Semantic Scholar [semanticscholar.org]

- 2. CN101161658A - Method for producing powdery bisphenol A bis (diphenylphosphate) - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN112409404A - Continuous industrial production method of high-purity bisphenol A-bis (diphenyl phosphate) - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene | Semantic Scholar [semanticscholar.org]

- 9. CN106699805A - Preparation method of bisphenol A bis(diphenyl phosphate) - Google Patents [patents.google.com]

An In-depth Technical Guide to Beclomethasone Dipropionate (BDP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Beclomethasone (B1667900) Dipropionate (BDP), a widely used synthetic glucocorticoid.

Chemical Structure and Identification

Beclomethasone dipropionate is a second-generation synthetic corticosteroid. It is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone 17-monopropionate (17-BMP), which exerts potent anti-inflammatory effects.[1] Structurally, it is a diester of beclomethasone, which is related to dexamethasone.[1][2] The presence of a 9α-chloro group and a 16β-methyl group enhances its glucocorticoid activity while minimizing mineralocorticoid effects.[3]

Chemical Identifiers:

-

IUPAC Name: [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate[1]

-

CAS Number: 5534-09-8[1]

Below is a 2D representation of the chemical structure of Beclomethasone Dipropionate.

Caption: 2D Chemical Structure of Beclomethasone Dipropionate.

Physicochemical and Pharmacological Properties

BDP is a white or almost white crystalline powder.[5] It is a lipophilic prodrug with low water solubility but is soluble in organic solvents like acetone, ethanol, and chloroform.[3][6] Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of Beclomethasone Dipropionate

| Property | Value | Source |

| Molecular Weight | 521.04 g/mol | [4] |

| Melting Point | 208-210 °C | [1] |

| Water Solubility | ~2.08 x 10⁻³ g/L | [1] |

| LogP | 3.49 | [1] |

| pKa | 13.6 | [5][7] |

Table 2: Pharmacological Profile of Beclomethasone Dipropionate

| Parameter | Description | Source |

| Mechanism of Action | Agonist of the glucocorticoid receptor (GR).[8][9][10] | [8][9][10] |

| Therapeutic Class | Anti-inflammatory, Anti-asthmatic, Corticosteroid | [1][3] |

| Primary Use | Treatment of asthma, allergic rhinitis, and dermatoses.[1][8] | [1][8] |

| Active Metabolite | Beclomethasone 17-monopropionate (17-BMP) | [1] |

| Bioavailability (inhaled) | ~20% systemic bioavailability | [3] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Beclomethasone dipropionate is a prodrug with a weak affinity for the glucocorticoid receptor (GR).[1] Upon administration, it is rapidly hydrolyzed by esterases into its highly active metabolite, beclomethasone 17-monopropionate (17-BMP).[1] 17-BMP has a much higher binding affinity for the GR and mediates the drug's therapeutic effects.[1]

The primary mechanism of action involves the binding of 17-BMP to the cytoplasmic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of chaperone proteins.[11][12] The activated receptor-ligand complex then translocates to the nucleus.[9][11]

Inside the nucleus, the complex acts as a transcription factor. It can modulate gene expression in two main ways:

-

Transactivation: The GR complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[8][13]

-

Transrepression: The GR complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This leads to the suppression of the production of cytokines, chemokines, and other inflammatory mediators.[9]

The overall effect is a potent, localized anti-inflammatory response, which reduces swelling, redness, and irritation in the target tissues.[9]

Caption: Glucocorticoid receptor signaling pathway of BDP.

Synthesis and Experimental Protocols

Synthesis Overview: The synthesis of beclomethasone dipropionate is a multi-step process. One common method involves starting with beclomethasone 11, 17, 21-tripropionate and selectively hydrolyzing it to form the dipropionate ester.[14] Other patented methods describe building the molecule from steroid precursors, involving steps like microbial hydroxylation, dehydrogenation, and the chemical introduction of functional groups like the 16β-methyl and the propionate (B1217596) esters.[15][16][17][18]

Experimental Protocols:

-

Solubility Determination (Gravimetric Method):

-

An excess amount of beclomethasone dipropionate is added to a known volume of a specific solvent (e.g., acetone, ethanol, methanol) in a sealed vial.[6]

-

The vial is placed in a thermostatted water bath and agitated at a constant temperature for a sufficient time (e.g., 30 minutes) to reach thermodynamic equilibrium.[6]

-

The saturated solution is carefully filtered to remove any undissolved solid.

-

A known volume of the filtrate is evaporated to dryness.

-

The mass of the remaining solid residue is measured, and the solubility is calculated in terms of mass per unit volume of the solvent.[6]

-

-

Content Determination by High-Performance Liquid Chromatography (HPLC): This protocol is a general representation for quantifying BDP in a formulation.

-

Standard Preparation: A standard solution of beclomethasone dipropionate of a known concentration is prepared in a suitable solvent (e.g., methanol).

-

Sample Preparation: An accurately weighed amount of the product (e.g., equivalent to 1.25mg of BDP) is placed in a volumetric flask.[19] Methanol (B129727) is added, and the sample may be heated (e.g., in an 80°C water bath for 2 minutes) and shaken to ensure complete dissolution.[19] After cooling, the solution is diluted to the final volume with the solvent.[19] For some assays, an internal standard is added.[19] The solution may be further cooled (e.g., in an ice bath) and filtered before analysis.[19]

-

Chromatographic Conditions:

-

Analysis: A defined volume of the sample and standard solutions (e.g., 20 µL) is injected into the HPLC system.[19] The peak area of beclomethasone dipropionate in the sample chromatogram is compared to that of the standard to determine the concentration.[19]

-

Caption: General workflow for BDP content determination by HPLC.

Conclusion

Beclomethasone dipropionate remains a cornerstone in the treatment of various inflammatory conditions, particularly asthma and allergic rhinitis.[1][9] Its efficacy is derived from its potent anti-inflammatory action, mediated by its active metabolite, 17-BMP, through the glucocorticoid receptor signaling pathway. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is critical for the development of new formulations and therapeutic applications. The experimental protocols outlined provide a basis for the quality control and characterization of this important pharmaceutical agent.

References

- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beclomethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Beclomethasone dipropionate | 5534-09-8 [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. What is Beclometasone Dipropionate used for? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN104558082A - Synthetic method of beclomethasone dipropionate - Google Patents [patents.google.com]

- 15. The Synthesis of Beclomethasone Dipropionate by Chemical Reaction and Microbial Biotransformation - Dissertation [m.dissertationtopic.net]

- 16. CN111944002A - Beclomethasone dipropionate intermediate and preparation method thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Beclomethasone dipropionate intermediate and preparation method thereof (2020) | Wang Haibo [scispace.com]

- 19. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on Bisphenol A bis(diphenyl phosphate) (CAS Number: 5945-33-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A bis(diphenyl phosphate), commonly abbreviated as BDPP or BDP, is an organophosphate compound with the CAS number 5945-33-5. It is primarily synthesized for use as a halogen-free flame retardant and plasticizer in a variety of polymers and resins, particularly in engineering plastics like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends used in electronics and construction.[1] As a replacement for brominated flame retardants, BDPP has become more prevalent, leading to increased interest in its environmental fate and toxicological profile. This guide provides a comprehensive overview of the characterization of BDPP, with a focus on its physicochemical properties, synthesis, analytical methods, and, most importantly, its biological and toxicological aspects relevant to drug development and human health research.

Physicochemical Properties

BDPP is a colorless to pale yellow liquid or solid, depending on its formulation, and is characterized by its thermal stability and resistance to degradation.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5945-33-5 | [1] |

| Molecular Formula | C39H34O8P2 | [1] |

| Molecular Weight | 692.641 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Synonyms | BDPP, BDP, Bisphenol A diphenyl phosphate (B84403), Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate) | [1] |

Synthesis and Characterization

Synthesis

BDPP is typically synthesized via the transesterification of bisphenol A with triphenyl phosphate.[1] An alternative method involves the reaction of phosphorus oxychloride with bisphenol A and phenol (B47542).[2]

Experimental Protocol: Synthesis from Phosphorus Oxychloride, Bisphenol A, and Phenol [2]

This protocol is based on a reported laboratory-scale synthesis.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Bisphenol A (BPA)

-

Phenol

-

Aluminum chloride (AlCl₃) - catalyst

Procedure:

Step 1:

-

The molar ratio of phosphorus oxychloride, bisphenol A, and phenol is maintained at 3:1:4.05.

-

The reaction is carried out in a suitable reaction vessel equipped with a stirrer, condenser, and temperature control.

-

The first step of the reaction is conducted at a temperature of 50°C for 6 hours.

Step 2:

-

Following the initial reaction, the temperature is raised to 140°C.

-

The reaction is allowed to proceed for an additional 8 hours.

-

Aluminum chloride (AlCl₃) is used as a catalyst, with the dosage being 2% of the amount of bisphenol A.

Yield:

-

The reported yield for this method is approximately 88.7%.[2]

Analytical Characterization

The structure and purity of BDPP can be determined using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of BDPP shows characteristic signals for the aromatic protons of the bisphenol A and diphenyl phosphate moieties, as well as the methyl protons of the isopropylidene group.

-

³¹P NMR: The phosphorus NMR spectrum provides a specific signal for the phosphate groups, which is useful for confirming the structure of the compound.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of BDPP and its metabolites. Atmospheric pressure chemical ionization (APCI) has been shown to be a sensitive ionization method for the analysis of BDPP.[3]

Experimental Protocol: Analysis by LC-APCI-TOF-MS [3]

This protocol outlines a general approach for the analysis of BDPP in plastic consumer products.

Instrumentation:

-

Liquid chromatograph (LC) coupled to a time-of-flight (TOF) mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.

Sample Preparation:

-

Extraction of BDPP from the sample matrix using a suitable organic solvent.

-

Filtration and dilution of the extract as needed.

LC Conditions:

-

A suitable reversed-phase column is typically used for separation.

-

The mobile phase often consists of a gradient of acetonitrile (B52724) and water.

MS Conditions:

-

APCI is used as the ionization source.

-

The mass spectrometer is operated in full-scan mode to detect the molecular ion of BDPP and its fragments.

Quantification:

-

Quantification is typically performed using an external calibration curve prepared with BDPP standards.

Biological Activity and Toxicology

The biological effects of BDPP are of increasing concern due to its widespread use and potential for human exposure. Much of the current understanding of its toxicology is inferred from the known effects of its primary metabolites: bisphenol A (BPA) and diphenyl phosphate (DPHP).

Metabolism

In vivo and in vitro studies have shown that BDPP can be metabolized to BPA and DPHP. This metabolic breakdown is a key consideration when assessing the potential health risks of BDPP exposure.

Toxicological Profile

-

Endocrine Disruption: Due to its structural similarity to BPA, BDPP is a suspected endocrine-disrupting chemical. BPA is known to interact with estrogen receptors and can interfere with hormonal signaling pathways.[4] While direct studies on BDPP's endocrine activity are limited, its metabolism to BPA suggests a potential for similar effects.

-

Hepatotoxicity: The liver is a primary target for the toxic effects of BPA. Studies on BPA have shown it can induce liver damage, alter liver enzyme levels, and cause inflammation.

-

Intestinal Toxicity: Recent studies suggest that BDPP exposure may induce intestinal toxicity by disrupting the gut microbiota, causing oxidative stress, and damaging the intestinal barrier.

Cytotoxicity

In vitro studies are crucial for assessing the cytotoxic potential of compounds like BDPP. Standard assays such as the MTT or LDH release assays can be employed to determine the concentration at which BDPP induces cell death.

Experimental Protocol: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of BDPP in a cell-based assay.

Materials:

-

Target cell line (e.g., HepG2 for liver toxicity studies)

-

Cell culture medium and supplements

-

BDPP stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or a detergent solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the BDPP stock solution in cell culture medium. Remove the old medium from the cells and add the BDPP dilutions to the wells. Include appropriate controls (vehicle control, positive control for cytotoxicity).

-

Incubation: Incubate the cells with BDPP for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BDPP that causes 50% inhibition of cell viability).

Potential Signaling Pathways

Direct research on the specific signaling pathways modulated by BDPP is limited. However, based on the known mechanisms of its primary metabolite, BPA, several pathways can be implicated as potential targets for BDPP's biological effects. One of the most well-documented pathways affected by BPA is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade.

Inferred Mechanism of Action via BPA: The MAPK/ERK Signaling Pathway

BPA has been shown to activate the MAPK/ERK signaling pathway in various cell types.[5][6][7] This pathway is crucial for regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is implicated in various diseases, including cancer. The activation of this pathway by BPA can lead to downstream effects on gene expression and cellular function.

Caption: Inferred MAPK/ERK signaling pathway potentially affected by BDPP through its metabolite BPA.

Conclusion

Bisphenol A bis(diphenyl phosphate) (CAS No. 5945-33-5) is a compound of significant industrial importance, which has led to a growing need to understand its biological and toxicological properties. While direct research on the parent compound is still emerging, the well-characterized effects of its metabolite, bisphenol A, provide a basis for inferring its potential mechanisms of action, including the disruption of critical signaling pathways like the MAPK/ERK cascade. For researchers and professionals in drug development, a thorough understanding of BDPP's metabolism, toxicological profile, and potential for endocrine disruption is essential for assessing its safety and for the development of any potential therapeutic applications or countermeasures. Further research is needed to delineate the direct biological activities of BDPP and to fully elucidate its impact on human health.

References

- 1. Bisphenol-A bis(diphenyl phosphate) - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Bisphenol-A Bis(Diphenyl Phosphate) Flame Retardant | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. Bisphenol A activates EGFR and ERK promoting proliferation, tumor spheroid formation and resistance to EGFR pathway inhibition in estrogen receptor-negative inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Environmental Fate of Bisphenol A bis(diphenyl phosphate): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol A bis(diphenyl phosphate) (BPA-BDP) is an organophosphate flame retardant of emerging environmental concern. While robust data on its environmental fate is still developing, current research indicates its presence in various environmental compartments, including surface water, sediment, and dust. A primary degradation pathway for BPA-BDP is hydrolysis, which leads to the formation of bisphenol A (BPA) and diphenyl phosphate (B84403) (DPHP), compounds with their own established environmental and toxicological profiles. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate of BPA-BDP, including its degradation, metabolism, potential for bioaccumulation, and toxicity. Due to the limited availability of specific data for BPA-BDP, relevant information on its primary degradation product, BPA, is also included to provide a more complete picture of its potential environmental impact.

Introduction

Bisphenol A bis(diphenyl phosphate) (BPA-BDP) is a non-halogenated organophosphate flame retardant used in a variety of commercial products, particularly in electronics and building materials, to reduce flammability. Its widespread use and potential for release into the environment have raised concerns about its persistence, mobility, and toxicity. This guide synthesizes the available scientific literature on the environmental fate of BPA-BDP to support risk assessment and inform future research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of BPA-BDP is crucial for predicting its behavior in the environment.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₃₄O₈P₂ | |

| Molar Mass | 692.64 g/mol | |

| Appearance | Colorless solid | |

| Water Solubility | Very low | [1] |

| Log Kₒw (octanol-water partition coefficient) | High (estimated) |

Note: Experimental data on some physicochemical properties of BPA-BDP are limited. Estimated values are based on its chemical structure.

Environmental Degradation

The persistence of BPA-BDP in the environment is determined by its susceptibility to various degradation processes.

Hydrolysis

Hydrolysis is a key degradation pathway for BPA-BDP, breaking the ester bonds to yield BPA and DPHP.[1] The rate of this reaction is expected to be influenced by pH and temperature, although specific kinetic data for BPA-BDP under various environmental conditions are currently scarce.

Photodegradation

Direct and indirect photolysis can contribute to the degradation of organic compounds in the aquatic environment. While no specific studies on the photodegradation of BPA-BDP were identified, its structural component, BPA, is known to undergo photodegradation. The photodegradation of BPA follows first-order kinetics and is influenced by factors such as pH and the presence of natural water components.[2]

Biodegradation

Information on the biodegradation of BPA-BDP by environmental microorganisms is limited. However, its degradation product, BPA, is known to be biodegradable under aerobic conditions in water and soil, with half-lives ranging from a few days to several weeks.[1] The microbial communities in various environments possess the capability to degrade BPA.

Environmental Distribution and Transport

Sorption to Soil and Sediment

The high estimated octanol-water partition coefficient (Log Kₒw) of BPA-BDP suggests a strong tendency to partition from water to soil and sediment. This behavior would reduce its mobility in aquatic systems but could lead to its accumulation in benthic environments. No experimental data on the soil and sediment sorption coefficients (Kₐ or Kₒc) for BPA-BDP were found. For its degradation product, BPA, sorption is influenced by the organic carbon content of the soil and sediment.

Environmental Concentrations

BPA-BDP has been detected in various environmental matrices. In the Haihe Basin in China, concentrations of up to 21.8 ng/L in surface water and 10.3 ng/L in sediment have been reported.[1] It has also been found in indoor dust, particularly in proximity to electronic devices.[1]

Bioaccumulation and Metabolism

Bioaccumulation

Direct studies on the bioaccumulation of BPA-BDP in whole aquatic organisms are lacking. However, its high estimated Log Kₒw suggests a potential for bioaccumulation.

Metabolism

In vitro studies using liver microsomes from Wistar-Han rats and herring gulls have shown that BPA-BDP can be metabolized. The primary metabolites identified were bisphenol A (BPA) and diphenyl phosphate (DPHP). The depletion of BPA-BDP was relatively slow, suggesting it may persist in organisms. In a study with zebrafish, parental exposure to BPA-BDP did not result in the transfer of the parent compound or its metabolites to the offspring.[1][3][4]

Ecotoxicity

The ecotoxicological effects of BPA-BDP are an area of active research. A study on zebrafish (Danio rerio) demonstrated that parental exposure to environmentally relevant concentrations of BPA-BDP (30 and 300 ng/L) for 28 days resulted in impaired vascular development in their offspring.[3][4] This suggests that BPA-BDP can have developmental toxicity effects at low concentrations.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings.

Analysis of BPA-BDP in Environmental Samples

Sample Collection and Preparation:

-

Water: Water samples are collected in amber glass bottles to prevent photodegradation. Samples are typically filtered through a glass fiber filter (e.g., 0.7 µm) to separate dissolved and particulate phases.

-

Sediment and Soil: Sediment and soil samples are collected using appropriate corers or grabs and are often freeze-dried and sieved before extraction.

-

Biota: Tissue samples are homogenized before extraction.

Extraction:

-

Solid Phase Extraction (SPE) for Water Samples: Water samples are passed through an SPE cartridge (e.g., Oasis HLB) to concentrate the analytes. The cartridge is then eluted with an organic solvent (e.g., methanol, acetone).

-

Ultrasonic or Accelerated Solvent Extraction for Solid Samples: Solid samples are typically extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane/hexane) using ultrasonication or accelerated solvent extraction (ASE).

Analysis:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common analytical technique for the quantification of BPA-BDP and its metabolites. It offers high sensitivity and selectivity. A reversed-phase C18 column is often used for chromatographic separation.

Toxicity Testing with Zebrafish (Danio rerio)

The following provides a general workflow for assessing the developmental toxicity of BPA-BDP in zebrafish.

References

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. library.dphen1.com [library.dphen1.com]

- 3. Smartphone-based fluorescence detection of bisphenol A from water samples - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Acute and long-term metabolic consequences of early developmental Bisphenol A exposure in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Decomposition of Bisphenol A bis(diphenyl phosphate) (BDP) Flame Retardant

For Researchers, Scientists, and Product Development Professionals

Introduction

Bisphenol A bis(diphenyl phosphate) (BDP) is a high-performance, halogen-free oligomeric phosphate (B84403) ester flame retardant. It is widely utilized in engineering plastics such as polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and their alloys (PC/ABS), as well as in modified polyphenylene oxide (mPPO) and epoxy resins.[1][2] Its high phosphorus content, excellent thermal stability, and low volatility make it suitable for high-temperature processing of these materials.[1][2] Understanding the thermal decomposition of BDP is critical for optimizing its flame retardant efficiency and for the development of new fire-safe materials. This guide provides a detailed overview of the thermal decomposition mechanisms of BDP, supported by quantitative data and experimental protocols.

Thermal Decomposition Mechanism

The flame retardant action of BDP is multifaceted, occurring in both the condensed (solid) phase and the gas phase, though its primary impact is in the condensed phase.[1][3][4]

2.1 Condensed-Phase Action

The dominant flame retardant mechanism of BDP occurs in the solid polymer matrix.[1] Upon exposure to high temperatures typical of a fire, BDP undergoes thermal decomposition to form phosphoric and polyphosphoric acids. These acidic species act as catalysts, promoting dehydration and cross-linking reactions on the polymer's surface.[1] This process, combined with the high aromatic content of the BDP molecule, facilitates the formation of a stable, glassy, and insulating char layer.[1]

This char layer serves as a physical barrier with several key functions:

-

Insulation: It shields the underlying polymer from the heat of the flame, slowing down further pyrolysis.[1]

-

Oxygen Barrier: It prevents atmospheric oxygen from reaching the polymer surface, thereby inhibiting oxidative degradation and combustion.[1]

-

Fuel Trap: It traps flammable volatile compounds produced during pyrolysis in the solid phase, reducing the amount of fuel supplied to the flame.[1]

The formation of this robust char layer is a crucial aspect of BDP's effectiveness, leading to increased char yields and reduced heat release rates in the polymers it protects.[5]

2.2 Gas-Phase Action

Although secondary to its condensed-phase activity, BDP also exerts a flame-inhibiting effect in the gas phase.[1][3] During its decomposition, a fraction of phosphorus-containing fragments become volatile. These fragments can release phosphorus-based radicals (such as PO•) into the flame.[1] These highly reactive radicals interfere with the combustion chain reactions in the flame, particularly by scavenging key radical species like H• and OH•, which are essential for flame propagation. This "flame poisoning" effect helps to quench the fire.[1]

Quantitative Thermal Analysis Data

The thermal stability and decomposition behavior of BDP, both neat and within polymer matrices, have been quantified using various analytical techniques. The following tables summarize key data from thermogravimetric analysis (TGA) and cone calorimetry.

Table 1: Thermogravimetric Analysis (TGA) Data for BDP and BDP-Containing Formulations

| Material/Formulation | Td5% (°C) (5% Weight Loss) | Tmax (°C) (Peak Decomposition Temp.) | Char Yield at 600°C (%) (under N2) | Source(s) |

| Neat BDP (BAPDP variant) | 376 | 506 | 18.0 | [5] |

| Neat BDP | 375 | - | - | [6] |

| Neat BDP | - | 513 | 5.8 | [7] |

| PC/ABS | ~370 (onset) | - | ~12.8 | [5] |

| PC/ABS + 15 wt% BDP | 381.4 | - | 18.9 | [5] |

| PC/ABS + 25 wt% BDP | 386.5 | - | 21.2 | [5] |

Note: BAPDP is a variant of BDP, Bisphenol AP bis(diphenyl phosphate), with similar thermal characteristics.

Table 2: Cone Calorimetry Data for PC/ABS with BDP (BAPDP variant)

| Material/Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |

| PC/ABS | 20.2 | V-2 | 589.6 | 97.8 |

| PC/ABS + 20 wt% BDP | 25.4 | V-0 | 389.2 | 87.2 |

Data derived from a study on BAPDP, a BDP analogue, in PC/ABS.[5]

Visualization of Pathways and Workflows

4.1 Thermal Decomposition Pathway of BDP

The following diagram illustrates the dual-action flame retardant mechanism of BDP upon thermal decomposition.

Caption: Dual-phase thermal decomposition pathway of BDP flame retardant.

4.2 Experimental Workflow for BDP Thermal Analysis

This diagram outlines a typical experimental workflow for characterizing the thermal decomposition and flame retardant performance of BDP in a polymer matrix.

Caption: Typical workflow for analyzing BDP's flame retardant properties.

Experimental Protocols

The characterization of BDP's thermal decomposition relies on several key analytical techniques. The generalized protocols for these are described below.

5.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability, decomposition temperatures, and char yield of BDP and BDP-containing materials.

-

Methodology:

-

A small, precisely weighed sample (typically 5-30 mg) is placed in a high-purity crucible (e.g., platinum or alumina).[5]

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., 25 to 700 °C).[5]

-

The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen (to study pyrolysis) or air (to study thermo-oxidative degradation), with a constant flow rate (e.g., 40-80 mL/min).[8]

-

The instrument continuously records the sample's mass as a function of temperature.

-

Data is analyzed to determine the onset of decomposition (often reported as Td5%, the temperature at 5% mass loss), the temperature of maximum decomposition rate (Tmax, from the peak of the derivative curve), and the final residual mass (char yield).[5]

-

5.2 Coupled TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

-

Objective: To identify the chemical nature of the volatile products evolved during the thermal decomposition of the material in real-time.

-

Methodology:

-

The TGA experiment is conducted as described above.

-

The gaseous decomposition products (off-gas) from the TGA furnace are continuously transferred to the gas cell of an FTIR spectrometer via a heated transfer line (e.g., heated to 225-300 °C to prevent condensation).[8][9][10]

-

The FTIR spectrometer acquires spectra of the evolved gases at regular intervals throughout the TGA run.

-

The resulting data is a 3D map of infrared absorbance versus wavenumber and temperature (or time). This allows for the identification of functional groups (e.g., CO₂, CO, phenols, phosphates) in the off-gas and correlates their evolution with specific mass loss events observed in the TGA curve.[9]

-

5.3 Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

-

Objective: To separate and identify the specific chemical compounds produced during the pyrolysis of BDP and BDP-containing polymers.

-

Methodology:

-

A microgram-scale sample is placed in a pyrolysis unit connected to the inlet of a gas chromatograph (GC).

-

The sample is rapidly heated to a high temperature (e.g., 600 °C) in an inert atmosphere, causing instantaneous decomposition (pyrolysis).

-

The volatile pyrolysis products are swept by a carrier gas into the GC column.

-

The GC separates the mixture of products based on their boiling points and interactions with the column's stationary phase.

-

As each separated compound elutes from the GC column, it enters a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio.

-

The resulting mass spectrum for each compound serves as a "fingerprint" that can be compared against spectral libraries to definitively identify the decomposition products, such as phenol, alkylphenols, and triphenyl phosphate.[7]

-

5.4 Cone Calorimetry

-

Objective: To measure the fire behavior of a material under forced-flaming conditions that simulate a real-world fire scenario.[11][12]

-

Methodology:

-

A square sample of the material (typically 100 x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a holder on a load cell.[13]

-

The sample is positioned horizontally beneath a conical radiant heater, which exposes it to a constant heat flux (e.g., 35 or 50 kW/m²).[13]

-

A spark igniter is positioned above the sample to ignite the pyrolysis gases as they evolve.

-

During the test, a wide range of parameters are continuously measured, including:

-

Time to Ignition (TTI): Time taken for sustained flaming to begin.

-

Heat Release Rate (HRR): The most critical parameter, indicating the intensity of the fire. The peak HRR (pHRR) is a key measure of fire hazard.[14]

-

Total Heat Release (THR): The total energy released during the entire combustion period.[14]

-

Mass Loss Rate (MLR): Measured by the load cell.

-

Smoke Production: Measured via light obscuration in the exhaust duct.

-

-

These parameters provide a comprehensive assessment of a material's contribution to fire growth and hazard.[12][15]

-

References

- 1. ysnewmaterials.com [ysnewmaterials.com]

- 2. specialchem.com [specialchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. epublications.marquette.edu [epublications.marquette.edu]

- 9. mdpi.com [mdpi.com]

- 10. amsec.wwu.edu [amsec.wwu.edu]

- 11. researchgate.net [researchgate.net]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. revues.imist.ma [revues.imist.ma]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

A Toxicological Review of Bisphenol A bis(diphenyl phosphate) (BDP)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bisphenol A bis(diphenyl phosphate) (BDP), a prominent organophosphate flame retardant, is increasingly scrutinized due to its widespread environmental presence and potential for adverse health effects. This technical guide provides a comprehensive overview of the current toxicological data on BDP, intended for researchers, scientists, and drug development professionals. A key aspect of BDP's toxicological profile is its hydrolysis into bisphenol A (BPA) and diphenyl phosphate (B84403) (DPHP), making the extensive data on BPA critical for a thorough risk assessment. This document synthesizes quantitative data on acute toxicity, genotoxicity, and ecotoxicity into structured tables, details experimental protocols for key studies, and visualizes metabolic pathways and mechanisms of action using Graphviz diagrams.

Chemical Identity and Application

-

Chemical Name: Bisphenol A bis(diphenyl phosphate)

-

CAS Number: 5945-33-5[1]

-

Primary Use: BDP is a halogen-free oligomeric organophosphate flame retardant used extensively in polymer blends for engineering plastics, such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS), which are common in the casings of electronic equipment.[1] Its flame retardant mechanism involves both promoting char formation in the condensed phase and quenching free radicals in the gas phase.[1][4]

Toxicokinetics and Metabolism

The primary toxicokinetic concern for BDP is its potential to break down into toxicologically active metabolites.

Hydrolysis: Under physiological or environmental conditions, BDP can undergo hydrolysis of its ester bonds, yielding Bisphenol A (BPA) and two molecules of diphenyl phosphate (DPHP).[1][5] This degradation is a critical first step in its metabolic pathway and dictates many of its toxicological properties, as BPA is a well-documented endocrine disruptor.[1][6]

Acute Toxicity

BDP demonstrates low acute toxicity in mammalian models based on available studies. The oral and dermal LD50 values in rats are both greater than 2000 mg/kg body weight.[7][8] It is reported as non-irritating to the skin and minimally irritating to the eyes.[7]

| Endpoint | Species | Route | Result | Reference |

| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [7][8] |

| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [8] |

| Skin Irritation | - | Dermal | Non-irritating | [7] |

| Eye Irritation | - | Ocular | Minimal irritation | [7] |

| Sensitization | - | Dermal | Not sensitizing | [7] |

Representative Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

While specific protocols for the cited BDP studies are not detailed in the search results, a typical acute oral toxicity study follows OECD Guideline 425.

-

Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are used. The use of females is generally preferred as they are often slightly more sensitive.

-

Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

-

Dosing: The test substance is administered in a single dose by gavage using a stomach tube. Dosing is sequential, typically starting at a dose just below the best preliminary estimate of the LD50. The default dose progression factor is 3.2.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), and body weight changes for at least 14 days.

-

Endpoint: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) of the sequentially dosed animals.

Genotoxicity and Mutagenicity

Standard in vitro genotoxicity assays performed on BDP have not indicated mutagenic potential.

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without S9 | Not Mutagenic | [7] |

| In Vitro Cytogenetics | Mouse Lymphoma Cells | Not specified | Not Mutagenic | [7] |

Experimental Workflow: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

Reproductive and Developmental Toxicity

Direct research on BDP's reproductive and developmental toxicity is limited, but emerging evidence suggests potential for adverse effects, particularly through intergenerational transmission. A significant portion of the risk assessment relies on the well-established toxicity of its metabolite, BPA.

BDP-Specific Studies

A study using zebrafish demonstrated that parental exposure to environmentally relevant concentrations of BDP (30–30,000 ng/L) for 28 days resulted in impaired vascular development in their offspring.[9] Notably, this occurred without the transfer of BDP or its metabolites to the offspring, suggesting an epigenetic mechanism of transmission involving DNA and RNA methylation in the parental gonads.[9]

References

- 1. Bisphenol A Bis(diphenyl phosphate)|Halogen-Free Flame Retardant [benchchem.com]

- 2. accustandard.com [accustandard.com]

- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Organophosphate - Wikipedia [en.wikipedia.org]

- 6. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oceanchemie.com [oceanchemie.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Bisphenol A bis(diphenyl phosphate) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bisphenol A bis(diphenyl phosphate) (BDP), a prominent halogen-free organophosphate flame retardant. Understanding its solubility in various organic solvents is critical for its application in polymer chemistry, formulation development, toxicological studies, and environmental fate assessment. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides visual representations of its mechanism of action and experimental workflows.

Introduction to Bisphenol A bis(diphenyl phosphate) (BDP)

Bisphenol A bis(diphenyl phosphate) (CAS No: 5945-33-5), commonly referred to as BDP or BAPP, is a high molecular weight, viscous, and colorless to light yellow liquid. It is extensively used as an additive flame retardant in a variety of engineering plastics, particularly in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends found in electronic enclosures. Its popularity stems from its high thermal stability, low volatility, and halogen-free nature, making it a viable alternative to brominated flame retardants.

Solubility Data

The solubility of BDP is a key parameter for its incorporation into polymer matrices and for understanding its environmental distribution. Below is a summary of its solubility in various organic solvents.

Table 1: Solubility of Bisphenol A bis(diphenyl phosphate) in Various Solvents

| Solvent | Solvent Type | Quantitative Solubility ( g/100 mL) | Qualitative Solubility | Temperature (°C) | Reference(s) |

| Toluene | Aromatic Hydrocarbon | 50 | Soluble / Complete | 25 | [1] |

| Acetone | Ketone | No specific value available | Soluble | Not Specified | [2] |

| Methyl Ethyl Ketone (MEK) | Ketone | No specific value available | Complete | 20 | [3] |

| Methanol | Polar Protic | No specific value available | Complete | 20 | [3] |

| n-Hexane | Aliphatic Hydrocarbon | No specific value available | Slightly Soluble | Not Specified | [2] |

| Water | Polar Protic | 0.0003 | Insoluble / Practically Insoluble | 25 | [1][4] |

| Water | Polar Protic | 0.0000415 | - | 20 | [5][6] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a viscous liquid like BDP in an organic solvent using a standard gravimetric method.

Objective: To quantitatively determine the equilibrium solubility of Bisphenol A bis(diphenyl phosphate) in a selected organic solvent at a specified temperature.

Materials:

-

Bisphenol A bis(diphenyl phosphate) (BDP)

-

Selected organic solvent (e.g., acetone, toluene)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of BDP to a series of glass vials. An amount that is clearly more than what will dissolve should be added to ensure equilibrium with an undissolved phase.

-

Pipette a known volume (e.g., 10 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved BDP to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and discard the first few drops to saturate the filter material.

-

Dispense a precise volume of the filtrate into a pre-weighed evaporation dish. Record the exact volume.

-

-

Gravimetric Analysis:

-

Place the evaporation dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without degrading the BDP (e.g., 60-80 °C). The oven should be well-ventilated.

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty evaporation dish from the final constant weight to determine the mass of the dissolved BDP.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved BDP (g) / Volume of filtrate (mL)) * 100

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Refer to the Safety Data Sheet (SDS) for BDP and the selected solvent for specific handling and disposal instructions.[4]

Visualizations

Flame Retardant Mechanism of BDP

The following diagram illustrates the dual-mode flame retardant action of Bisphenol A bis(diphenyl phosphate) in a polymer matrix during combustion.

Caption: Flame retardant mechanism of BDP.

Experimental Workflow for Solubility Determination

This diagram outlines the logical steps for the gravimetric determination of BDP solubility in an organic solvent.

Caption: Workflow for solubility determination.

References

- 1. 2017erp.com [2017erp.com]

- 2. China Flame Retardant BDP Suppliers, Manufacturers, Factory - Flame Retardant BDP Made in China - OCEANCHEM [oceanchemgroup.com]

- 3. polymateadditives.com [polymateadditives.com]

- 4. oceanchemie.com [oceanchemie.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Flame Retardant Properties of Bisphenol A Bis(diphenyl phosphate) (BDP) in Polymers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol A bis(diphenyl phosphate) (BDP) is a highly effective, halogen-free organophosphorus flame retardant extensively utilized in a variety of polymer systems. Its growing prominence is attributed to its excellent thermal stability, low volatility, and favorable environmental profile compared to halogenated alternatives. This guide provides a comprehensive technical overview of BDP's flame retardant properties, detailing its mechanisms of action, performance data in various polymers, and synergistic effects with other retardants. Detailed experimental protocols for key flammability tests are also provided to aid researchers in their evaluation of this critical material.

Introduction to BDP as a Flame Retardant

BDP is an oligomeric phosphate (B84403) ester that is particularly effective in engineering thermoplastics such as polycarbonate (PC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), PC/ABS blends, polybutylene terephthalate (B1205515) (PBT), polyethylene (B3416737) terephthalate (PET), and epoxy resins.[1][2][3] Its high molecular weight and aromatic structure contribute to its high thermal stability, making it suitable for high-temperature processing of these polymers.[1][4] BDP's primary function is to interrupt the combustion cycle of the polymer, thereby reducing its flammability. This is achieved through a combination of gas-phase and condensed-phase mechanisms.

Flame Retardant Mechanism of BDP

BDP operates through a dual-phase mechanism to impart flame retardancy to polymers. The primary action occurs in the condensed (solid) phase, with a secondary contribution in the gas phase.

Condensed-Phase Mechanism: Char Formation

The predominant flame-retardant action of BDP occurs in the condensed phase. During combustion, the high temperatures cause BDP to decompose, forming phosphoric and polyphosphoric acids. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer matrix. This process results in the formation of a stable, insulating char layer on the polymer's surface.

This char layer serves multiple protective functions:

-

Thermal Shield: It insulates the underlying polymer from the heat of the flame, slowing down further thermal decomposition.

-

Mass Transfer Barrier: It impedes the diffusion of volatile, flammable degradation products from the polymer to the flame, reducing the fuel supply.

-

Oxygen Barrier: It limits the access of oxygen to the polymer surface, further inhibiting combustion.

References

In-Depth Technical Guide: Hydrolysis Rate of Bisphenol A bis(diphenyl phosphate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Bisphenol A bis(diphenyl phosphate) (BDP), a widely used organophosphate flame retardant. This document summarizes available data on its hydrolysis rate, outlines experimental protocols for its study, and visualizes the degradation pathway.

Introduction

Bisphenol A bis(diphenyl phosphate) (BDP) is a non-halogenated flame retardant frequently used in engineering plastics, such as polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) blends, which are common in electronic casings and automotive components. Understanding the hydrolysis rate of BDP is crucial for assessing its environmental fate, persistence, and potential for human exposure through the release of its hydrolysis products, which include Bisphenol A (BPA) and diphenyl phosphate (B84403) (DPHP). The hydrolysis of the ester bonds in BDP is known to be accelerated by heat and both acidic and basic conditions[1].

Quantitative Data on BDP Hydrolysis

The primary hydrolysis products of BDP are Bisphenol A (BPA) and diphenyl phosphate (DPHP)[3]. The environmental fate of BPA is better characterized, with an estimated half-life in water ranging from 4.5 to 15 days due to aerobic biodegradation[1].

Table 1: Summary of Factors Influencing BDP Hydrolysis (Qualitative)

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Accelerated under acidic and basic conditions. | [1] |

| Temperature | Accelerated with increased temperature. | [1] |

Experimental Protocols for BDP Hydrolysis Studies

A standardized and detailed experimental protocol specifically for determining the hydrolysis rate of BDP is not extensively documented in publicly available literature. However, a robust methodology can be adapted from existing guidelines for testing the hydrolysis of chemicals, such as the OECD Guideline for Testing of Chemicals, Section 1, Test No. 111: "Hydrolysis as a Function of pH"[4]. The following outlines a comprehensive experimental protocol for such a study.

Materials and Reagents

-

Bisphenol A bis(diphenyl phosphate) (BDP), analytical standard

-

Bisphenol A (BPA), analytical standard

-

Diphenyl phosphate (DPHP), analytical standard

-

Buffer solutions (e.g., phosphate, borate) for pH 4, 7, and 9

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment

-

Sterile, amber glass vials with Teflon-lined caps

-

Constant temperature incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

pH meter

Experimental Workflow

The following diagram illustrates the general workflow for a BDP hydrolysis kinetics study.

Step-by-Step Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of BDP in a water-miscible solvent like acetonitrile or methanol at a known concentration.

-

Prepare sterile buffer solutions at pH 4, 7, and 9. Buffer systems should be chosen carefully to avoid catalysis of the hydrolysis reaction[4].

-

In sterile amber glass vials, add the appropriate buffer solution. Spike each vial with a small volume of the BDP stock solution to achieve the desired initial concentration, ensuring the organic solvent concentration is minimal (typically <1%).

-

-

Incubation:

-

Prepare triplicate samples for each pH and temperature condition, along with sterile controls (buffer without BDP) and analytical controls (BDP in solvent).

-

Place the vials in a constant temperature incubator or water bath set to the desired temperatures (e.g., 25°C, 40°C, and 50°C).

-

-

Sampling and Analysis:

-

At predetermined time intervals, remove triplicate vials from each experimental condition.

-

Immediately quench the hydrolysis reaction. This can be achieved by adding a strong acid or base to shift the pH away from the reaction condition or by immediate extraction with an organic solvent.

-

Analyze the samples for the concentration of BDP and its expected hydrolysis products (BPA and DPHP) using a validated analytical method. HPLC with UV detection or, for higher sensitivity and specificity, LC-MS/MS are suitable techniques[3][5].

-

-

Data Analysis:

-

Plot the concentration of BDP versus time for each condition.

-

Determine the order of the reaction and calculate the hydrolysis rate constant (k) from the slope of the line (for a first-order reaction, plot ln[BDP] vs. time).

-

Calculate the half-life (t½) for each condition using the formula: t½ = 0.693 / k.

-

Hydrolysis Pathway

The primary abiotic degradation pathway for Bisphenol A bis(diphenyl phosphate) in aqueous environments is hydrolysis of its phosphate ester bonds. This reaction proceeds via nucleophilic attack by water on the phosphorus center, leading to the cleavage of the P-O-aryl bond.

The hydrolysis is expected to occur in two steps. The first hydrolysis step cleaves one of the phosphate ester linkages to the bisphenol A moiety, forming an intermediate mono-ester and a molecule of diphenyl phosphate. The second hydrolysis step cleaves the remaining phosphate ester bond, releasing Bisphenol A.

Conclusion

While it is established that Bisphenol A bis(diphenyl phosphate) undergoes hydrolysis, particularly under elevated temperature and non-neutral pH conditions, there is a significant lack of publicly available quantitative data on its hydrolysis rate. The provided experimental protocol offers a robust framework for researchers to conduct kinetic studies to fill this data gap. Further research is imperative to accurately model the environmental fate of BDP and to fully assess the potential risks associated with its use and the subsequent formation of its hydrolysis products.

References

- 1. Bisphenol A - Wikipedia [en.wikipedia.org]

- 2. Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 4. Hydrolysis of Organic Contaminants: Improving Laboratory Studies to Accurately Predict Environmental Transformation Rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Bisphenol A bis(diphenyl phosphate): A Technical Guide

Introduction

Bisphenol A bis(diphenyl phosphate) (BDP), with a molecular weight of 692.63 g/mol , is a widely utilized halogen-free organophosphate flame retardant.[1] It finds extensive application in engineering plastics, particularly in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends used in the casings of electronic equipment. This technical guide provides a comprehensive overview of the spectroscopic data for BDP, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers and scientists in the fields of materials science, environmental analysis, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of BDP is characterized by signals corresponding to the aromatic protons of the bisphenol A and diphenyl phosphate (B84403) moieties, as well as the methyl protons of the isopropylidene group. The data presented below is based on a polymeric version of BDP (PBDP).

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.60 - 7.32 | Multiplet | Aromatic protons (bisphenol A and diphenyl phosphate groups) |

| 2.31 | Singlet | Methyl protons (-CH₃) of the bisphenol A moiety |

³¹P NMR Data

³¹P NMR spectroscopy is a highly effective tool for analyzing organophosphorus compounds. For a polymeric version of BDP, a single distinct peak is observed, indicative of the phosphate environment.

| Chemical Shift (δ) ppm | Assignment |

| -17.51 | Phosphorus in the phosphate ester backbone |

Infrared (IR) Spectroscopy

The IR spectrum of BDP displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The following table details the key vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3068 | Strong | Aromatic C-H stretching |

| ~2972 | Strong | Aliphatic C-H stretching (-CH₃) |

| ~1592 | Strong | Aromatic C=C stretching |

| ~1491 | Strong | Aromatic C=C stretching |

| ~1305 | Strong | P=O stretching |

| ~1210 | Strong | P=O stretching |

| ~1156 | Strong | P-O-C stretching |

| ~961 | Strong | P-O-C stretching |

Mass Spectrometry (MS)

Mass spectrometry is primarily used for the detection and quantification of BDP in various matrices. While detailed fragmentation data for the pure compound is limited in publicly accessible literature, the molecular weight is well-established.

| Parameter | Value |

| Molecular Weight | 692.63 g/mol |

| Molecular Formula | C₃₉H₃₄O₈P₂ |

| Common Ionization Technique | Electrospray Ionization (ESI) |

Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of Bisphenol A bis(diphenyl phosphate) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-15 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm

³¹P NMR Acquisition:

-

Spectrometer: 161.8 MHz (on a 400 MHz system)

-

Pulse Program: Single-pulse with proton decoupling

-

Number of Scans: 256

-

Relaxation Delay: 1-2 seconds

-

Spectral Window: -50 to 50 ppm

-

Reference: 85% Phosphoric acid as an external standard (δ 0 ppm).[2]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the BDP sample in an agate mortar.[3]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[3]

-

Mix the sample and KBr intimately by gentle grinding.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 metric tons) for several minutes to form a transparent or semi-transparent pellet.[4]

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Background: A spectrum of a pure KBr pellet is recorded as the background.

-

Mode: Transmittance

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of BDP in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain working solutions in the ng/mL to µg/mL range.

Data Acquisition (LC-MS/MS):

-

Chromatography: Liquid chromatography (LC) system with a C18 column.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap).

-

Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is typically used. For structural information, a full scan or product ion scan can be performed.

Visualization of Experimental Workflow